molecular formula C10H7BrN2O4 B1414660 Ethyl 3-bromo-2-cyano-5-nitrobenzoate CAS No. 1805520-42-6

Ethyl 3-bromo-2-cyano-5-nitrobenzoate

Cat. No.: B1414660
CAS No.: 1805520-42-6
M. Wt: 299.08 g/mol
InChI Key: OOAZFBBNRNHUQP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-5-nitrobenzoate is a multifunctional aromatic ester featuring a bromine atom at position 3, a cyano group at position 2, and a nitro group at position 5 on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(13(15)16)4-9(11)8(7)5-12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAZFBBNRNHUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Substituent Positions (Bromo, Cyano, Nitro) Molecular Formula
Ethyl 3-bromo-2-cyano-5-nitrobenzoate Not provided 3-Br, 2-CN, 5-NO2 C₁₀H₇BrN₂O₄
Ethyl 3-bromo-5-cyano-4-nitrobenzoate 87240-12-8 3-Br, 5-CN, 4-NO2 C₁₀H₇BrN₂O₄
Ethyl 3-bromo-2-cyanobenzoate 1261483-68-4 3-Br, 2-CN, (No nitro group) C₁₀H₈BrNO₂

Key Differences:

Substituent Orientation: The nitro group in the target compound is at position 5, para to the ester group, while in Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8), the nitro group occupies position 4 . This positional difference alters the electronic distribution on the aromatic ring, influencing reactivity.

Functional Group Interactions: The absence of a nitro group in Ethyl 3-bromo-2-cyanobenzoate (CAS 1261483-68-4) reduces its polarity and reactivity, making it less suited for reactions requiring electron-deficient aromatic systems .

Steric and Electronic Effects: The ortho-cyano group in the target compound introduces steric hindrance near the ester moiety, which may affect crystallization behavior and solubility. In contrast, Ethyl 3-bromo-5-cyano-4-nitrobenzoate has a cyano group at position 5, reducing steric strain but altering electronic conjugation.

Physicochemical Properties (Inferred)

While specific data (e.g., melting points, solubility) are unavailable in the evidence, general trends can be deduced:

  • Polarity: The nitro group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, ethyl acetate) compared to non-nitro analogs.
  • Stability: Ortho-substituted nitro groups may reduce thermal stability due to steric strain, whereas para-nitro analogs (e.g., CAS 87240-12-8) might exhibit higher stability .

Research Implications and Gaps

However, substituent positioning in nitro-aromatics is known to modulate antimicrobial or antifungal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-2-cyano-5-nitrobenzoate
Reactant of Route 2
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Ethyl 3-bromo-2-cyano-5-nitrobenzoate

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